2-Nitrophenyl octanoate
Overview
Description
2-Nitrophenyl octanoate is an organic compound with the chemical formula C14H13NO4. It is a colorless or light yellow solid that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl octanoate is typically synthesized by reacting p-nitrobenzene with hexanoic anhydride. The reaction is carried out in an appropriate solvent, with hydrogen bromide gas introduced to facilitate the esterification and nitration reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of immobilized enzymes such as Candida antarctica lipase B (CalB) on silica-coated magnetic nanoparticles. This method allows for rapid catalytic hydrolysis of p-nitrophenyl alkyl esters, making the process more efficient and reusable .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl octanoate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes like lipases, resulting in the formation of octanoic acid and 2-nitrophenol.
Reduction: Can be reduced to form 2-aminophenyl octanoate.
Substitution: Undergoes nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and enzymes such as lipases.
Reduction: Commonly uses reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Often requires nucleophiles and appropriate solvents.
Major Products:
Hydrolysis: Produces octanoic acid and 2-nitrophenol.
Reduction: Yields 2-aminophenyl octanoate.
Substitution: Results in various substituted phenyl octanoates depending on the nucleophile used.
Scientific Research Applications
2-Nitrophenyl octanoate has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to investigate the activity of lipases and esterases.
Biology: Employed in the study of enzyme kinetics and mechanisms.
Industry: Utilized in the production of biosensors and bioassays due to its reactivity with enzymes.
Mechanism of Action
The mechanism of action of 2-nitrophenyl octanoate involves its interaction with enzymes such as lipases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the ester bond, resulting in the formation of octanoic acid and 2-nitrophenol. This reaction is facilitated by the active site of the enzyme, which contains a catalytic triad that aids in the cleavage of the ester bond .
Comparison with Similar Compounds
4-Nitrophenyl octanoate: Similar in structure but with the nitro group in the para position.
2-Nitrophenyl butyrate: Shorter alkyl chain compared to octanoate.
2-Nitrophenyl acetate: Even shorter alkyl chain, commonly used in enzymatic studies.
Uniqueness: 2-Nitrophenyl octanoate is unique due to its specific alkyl chain length, which affects its solubility and reactivity. The position of the nitro group also influences its chemical behavior and interaction with enzymes, making it a valuable compound for studying enzyme kinetics and mechanisms .
Properties
IUPAC Name |
(2-nitrophenyl) octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-4-5-6-11-14(16)19-13-10-8-7-9-12(13)15(17)18/h7-10H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGMTJWLAKQHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629400 | |
Record name | 2-Nitrophenyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-25-8 | |
Record name | 2-Nitrophenyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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